Product packaging for Iron(II) (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate(Cat. No.:CAS No. 8047-67-4)

Iron(II) (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate

Cat. No.: B1245881
CAS No.: 8047-67-4
M. Wt: 263.97 g/mol
InChI Key: CNNKZWIFDPJSNU-SBBOJQDXSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development of Iron Saccharate

Iron saccharate, first synthesized in the mid-20th century, emerged as a pivotal advancement in intravenous iron therapy. Its development stemmed from the need to address limitations of earlier iron complexes, such as iron dextran, which posed risks of toxicity and hypersensitivity due to unstable iron release. European medical practice adopted iron saccharate in 1949, while the United States approved it in 2000 after decades of reliance on iron dextran. The compound’s design aimed to balance iron bioavailability with reduced adverse reactions by leveraging sucrose as a stabilizing ligand. Early patents, such as CN103340827B (2013), highlight innovations in optimizing its colloidal stability for clinical use.

Chemical Classification and Nomenclature

Iron saccharate is classified as a polynuclear iron(III)-hydroxide complex coordinated with sucrose molecules. Its systematic IUPAC name is iron(3+); (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate , reflecting its glucaric acid-derived ligand structure. The molecular formula is C~18~H~24~Fe~2~O~24~ , with a molecular weight of 736.1 g/mol . Key synonyms include iron sucrose, saccharated ferric oxide, and sucroferric oxyhydroxide, though these terms are often used interchangeably despite subtle structural differences.

Table 1: Core Chemical Properties of Iron Saccharate

Property Value/Description
Molecular Formula C~18~H~24~Fe~2~O~24~
Molecular Weight 736.1 g/mol
Coordination Geometry Octahedral Fe(III) cores
Ligand Type Non-covalent sucrose polysaccharide shell
Solubility Water-soluble colloidal solution

Significance in Coordination Chemistry

Iron saccharate exemplifies a type II iron-carbohydrate complex, characterized by a polynuclear iron(III)-hydroxide core surrounded by sucrose ligands. The sucrose shell stabilizes the colloidal structure, preventing iron aggregation and modulating release kinetics. Spectroscopic studies, including X-ray diffraction and nuclear magnetic resonance (NMR), reveal that sucrose hydroxyl groups coordinate with surface iron atoms via hydrogen bonding, forming a dynamic equilibrium between free and bound sucrose. This coordination mitigates oxidative stress by limiting free iron-mediated Fenton reactions, a critical feature for therapeutic safety.

Table 2: Comparative Analysis of Iron-Saccharide Coordination

Feature Iron Saccharate Iron Dextran Ferric Carboxymaltose
Core Structure Fe(III)-hydroxide Fe(III)-oxyhydroxide Fe(III)-carboxymaltose
Ligand Molecular Weight 342 Da (sucrose) 165 kDa (dextran) 150 kDa (carboxymaltose)
Stability in Solution High (pH 10.5–11.1) Moderate (pH 4.5–7.0) High (pH 5.0–7.0)
Iron Release Rate Slow, controlled Variable Rapid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8FeO8 B1245881 Iron(II) (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate CAS No. 8047-67-4

Properties

Key on ui mechanism of action

Following intravenous administration, iron sucrose is dissociated into iron and sucrose and the iron is transported as a complex with transferrin to target cells including erythroid precursor cells. The iron is then incorporated into hemoglobin as the cells mature into red blood cells.

CAS No.

8047-67-4

Molecular Formula

C6H8FeO8

Molecular Weight

263.97 g/mol

IUPAC Name

iron(2+);(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/C6H10O8.Fe/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1

InChI Key

CNNKZWIFDPJSNU-SBBOJQDXSA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Fe]

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Fe]

Pictograms

Acute Toxic; Irritant

Synonyms

D-Glucaric acid, iron(2+) salt (1:1)
Ferri Saccharate
ferri-saccharate
ferric oxide, saccharated
ferric saccharate
Hippiron
iron oxide (saccharated)
Iron Saccharate
iron sucrose
iron(III)-hydroxide sucrose complex
iron-saccharate
Saccharated Ferric Oxide
Venofe

Origin of Product

United States

Preparation Methods

Synthesis via Acidic Reaction and Non-Metallic Precipitation

The foundational method for iron saccharate preparation involves reacting a saccharide (e.g., dextrin or sucrose) with an iron(III) compound in an acidic medium. According to US Patent 3,821,192, the process begins by dissolving iron(III) chloride hexahydrate in water and adding hydrochloric acid to achieve a pH of 1.0–1.5 . Sucrose is then introduced in a 1:1 molar ratio to iron, and the mixture is stirred vigorously at 60–80°C for 2–4 hours . A critical step involves precipitating the complex using a non-solvent such as methanol, which must constitute at least 37% of the final mixture to ensure complete precipitation . The precipitate is centrifuged at 13,000 g, washed with lower alkanols, and dried to yield a product containing 40–46% iron .

Key Parameters:

  • pH: Maintained at 1.0–1.5 during reaction .

  • Precipitation Solvent: Methanol ≥37% v/v .

  • Iron Content: 40–46% in the final product .

This method avoids metallic equipment to prevent interference with iron-sucrose bonding, ensuring structural integrity .

Alkaline Polymerization and Autoclave Stabilization

WO Patent 2016/194,000 describes a two-stage process involving alkaline polymerization and autoclave treatment. Ferric chloride is first neutralized with sodium carbonate (1.2–1.8 moles per mole of FeCl₃) to form ferric oxyhydroxide . The precipitate is suspended in water, mixed with sucrose (5.5–6.5 moles per mole of FeCl₃), and adjusted to pH 10–12 using sodium hydroxide . The mixture is heated at 103–105°C for 23–24 hours to polymerize the iron-sucrose complex . Post-polymerization, the solution is autoclaved at 121°C for 15–30 minutes to enhance stability . Methanol is added to precipitate the complex, which is then dissolved in sodium sucrosate solution for sterilization .

Optimized Conditions:

ParameterRange
Sucrose:FeCl₃ molar ratio5.5–6.5:1
Polymerization temperature103–105°C
Autoclave pH10.5–11.5

This method achieves a molecular weight of 34,000–50,000 Da, critical for renal safety .

Ferric Acetate Intermediate Route

WO Patent 2009/078,037 introduces a novel approach using ferric acetate as an intermediate. Ferric hydroxide is first prepared by treating ferric chloride with sodium carbonate at pH 4.0–6.0 . The hydroxide is converted to ferric acetate using glacial acetic acid at 15–30°C . Sucrose is then added (3.5–15 moles per mole of iron), and the pH is raised to 10.0–11.0 for polymerization at 85–90°C . The solution is autoclaved at 120–125°C for 1.5–2.5 hours, concentrated under vacuum, and precipitated with methanol .

Advantages:

  • Stability: Autoclaving at high pH (10–12) prevents degradation .

  • Yield: >90% with iron content of 38–42% .

Comparative Analysis of Industrial Methods

The table below contrasts critical parameters across major patents:

MethodReactantsTemperature (°C)pH RangeIron Content (%)
Acidic Precipitation FeCl₃, Sucrose60–801.0–1.540–46
Alkaline Polymerization FeCl₃, Na₂CO₃, Sucrose103–10510–1235–40
Ferric Acetate Route Fe(OH)₃, Acetic Acid85–9010–1138–42

Key Findings:

  • Acidic Methods yield higher iron content but require stringent pH control .

  • Alkaline Routes prioritize molecular weight control for clinical safety .

  • Ferric Acetate intermediates enhance reaction homogeneity .

Quality Control and Analytical Validation

Post-synthesis, iron saccharate batches are tested for:

  • Iron Content: Titrimetric analysis using EDTA .

  • Molecular Weight: Gel permeation chromatography (GPC) to ensure 34,000–55,000 Da .

  • Stability: Accelerated testing at 40°C/75% RH for 6 months .

Clinical studies confirm that iron saccharate prepared via these methods increases hemoglobin by 1.5–2.0 g/dL within 60 days .

Challenges and Industrial Scalability

  • Precipitation Efficiency: Methanol volumes >37% are non-negotiable for high yields .

  • Equipment: Glass or polymer-lined reactors prevent metallic contamination .

  • Sterilization: Autoclaving at 121°C for 15–30 minutes ensures pathogen-free products .

Chemical Reactions Analysis

Reduction Kinetics and Redox Behavior

Iron saccharate undergoes reduction from Fe³⁺ to Fe²⁺ in acidic environments. A standardized in vitro method measures the T₇₅ time (time for 75% Fe³⁺ reduction) to assess bioequivalence :

Fe3+HCl 0 25 1 M Fe2+\text{Fe}^{3+}\xrightarrow{\text{HCl 0 25 1 M }}\text{Fe}^{2+}

  • Key Findings :

    • T₇₅ values for bioequivalent formulations range from 9–18 minutes .

    • Reduction causes a visible color shift from dark red (Fe³⁺) to colorless (Fe²⁺), monitored via UV-Vis spectroscopy at 450 nm .

Table 2: Reduction Kinetics of Iron Saccharate

ParameterValue
Optimal HCl Concentration0.25–1 M
T₇₅ Threshold<20 minutes
Correlation Coefficient≥0.98 (linearity of log[Fe³⁺] vs. time)

Ligand Exchange and Iron Release

In physiological conditions, iron saccharate releases Fe³⁺ via ligand-exchange reactions with transferrin, enabling iron incorporation into hemoglobin :

Fe saccharate+Apo transferrinFe transferrin+Sucrose\text{Fe saccharate}+\text{Apo transferrin}\rightarrow \text{Fe transferrin}+\text{Sucrose}

  • Labile Iron Content : 3.4% of the total dose .

  • Direct Transferrin Donation : 4–5% of Fe³⁺ binds directly to transferrin without intermediate steps .

Stability and Decomposition

Iron saccharate decomposes under extreme conditions:

  • Thermal Degradation : Prolonged heating above 120°C disrupts the iron-sucrose matrix .

  • pH Sensitivity : Stable at physiological pH (7.4) but precipitates in strongly alkaline or acidic environments .

Hypersensitivity Reactions (HSRs)

While not a direct chemical reaction, hypersensitivity involves immune pathways:

  • Mechanism : Complement activation-related pseudo-allergy (CARPA) triggers mast cell degranulation via anaphylatoxins (C3a, C5a) .

  • Risk Factors : Rapid infusion rates (>100 mg/min) increase free iron release, exacerbating reactions .

Comparative Pharmacokinetics

Iron saccharate exhibits distinct kinetic properties compared to other IV iron formulations :

Table 3: Pharmacokinetic Comparison of IV Iron Formulations

ParameterIron SaccharateFerric CarboxymaltoseIron Dextran
Labile Iron (%)3.40.63.3
Transferrin Donation (%)4–51–25–6
Terminal Half-Life (h)5.320.81.42

Scientific Research Applications

Iron saccharate has a wide range of applications in scientific research:

Mechanism of Action

Following intravenous administration, iron saccharate dissociates into iron and sucrose. The iron is then transported as a complex with transferrin to target cells, including erythroid precursor cells. Within these cells, iron is incorporated into hemoglobin as the cells mature into red blood cells. This replenishes the body’s iron stores and increases hemoglobin levels .

Comparison with Similar Compounds

Comparison with Similar Iron Compounds

Iron Saccharate vs. Ferrous Sulfate

Parameter Iron Saccharate Ferrous Sulfate
Bioavailability Equivalent to FeSO₄ in rats High, but pH-dependent absorption
GI Side Effects Reduced incidence Common (nausea, constipation)
Oxidative Stress Lower in oral forms Higher due to free iron release
Formulation Microencapsulated for stability Unmodified, prone to oxidation

Clinical Findings :

  • In a rat model of IDA, both microencapsulated ferric saccharate and ferrous sulfate restored hemoglobin levels equally .
  • Human studies show iron saccharate formulations with vitamins (B12, C) improve compliance due to fewer adverse effects .

Iron Saccharate vs. Iron Dextran

Iron dextran, a high-molecular-weight complex, is associated with carcinogenicity risks.

Parameter Iron Saccharate Iron Dextran
Carcinogenicity Limited evidence Confirmed in rodents
IV Safety Lower anaphylaxis risk Higher hypersensitivity risk
Mechanism Saccharate ligand allows gradual release Dextran delays iron liberation

Key Studies :

  • Iron dextran caused sarcomas in 25% of mice, attributed to prolonged iron retention .

Iron Saccharate vs. Ferric Carboxymaltose

Ferric carboxymaltose (FCM) is a next-generation IV iron with rapid infusion capacity.

Parameter Iron Saccharate Ferric Carboxymaltose
Infusion Time Requires slower administration Approved for single-dose infusion
Oxidative Impact Increases lipid peroxides post-IV Lower oxidative stress in trials
Cost Lower Higher

Clinical Relevance :

  • FCM is preferred for rapid correction in heart failure patients, whereas iron saccharate is used in chronic settings .

Iron Saccharate vs. Sodium Ferric Gluconate

Sodium ferric gluconate (SFG) is another IV iron with a favorable safety profile.

Parameter Iron Saccharate Sodium Ferric Gluconate
Stability Stable in saline Less stable, requires fresh prep
Hypersensitivity Rare Rare, but comparable
Efficacy Similar hemoglobin response Equivalent in IDA correction

Research Notes:

  • Both compounds show similar efficacy in dialysis patients but differ in formulary preferences .

Tables

Table 1: Bioavailability and Side Effect Profiles
Compound Bioavailability Common Side Effects
Iron Saccharate High Mild GI, oxidative stress
Ferrous Sulfate High Severe GI
Iron Dextran Moderate Hypersensitivity, tumors
Table 2: IV Iron Formulations
Parameter Iron Saccharate Ferric Carboxymaltose Sodium Ferric Gluconate
Infusion Time 1–2 hours 15 minutes 1 hour
Stability in Saline Yes No Limited

Biological Activity

Iron saccharate, also known as iron sucrose, is a complex of iron and sucrose that has gained attention for its role in treating iron deficiency anemia (IDA). This article explores its biological activities, mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

Iron saccharate works primarily by dissociating into iron and sucrose upon intravenous administration. The released iron is then transported in the bloodstream bound to transferrin, which facilitates its delivery to erythroid precursor cells for incorporation into hemoglobin during red blood cell formation. This process is crucial for addressing anemia and improving overall iron status in patients with deficiencies.

  • Absorption and Distribution : After intravenous administration, peak serum iron levels occur approximately 10 minutes post-injection, with a volume of distribution of 7.3 L. The half-life of iron saccharate is about 6 hours, indicating a relatively rapid clearance from the bloodstream .

2. Clinical Efficacy

Numerous studies have demonstrated the efficacy of iron saccharate in various clinical settings:

  • Iron Deficiency Anemia : A study involving adult patients with IDA showed that intravenous iron sucrose significantly increased hemoglobin levels (average increase of 3.29 g/dL in women and 4.58 g/dL in men) and corrected anemia in about 70% of participants .
  • Comparison with Other Treatments : Iron saccharate has been shown to be more effective than oral iron supplements, especially in patients who do not tolerate or respond adequately to oral therapy. Its rapid action allows for quicker restoration of iron levels compared to traditional methods .

Table 1: Clinical Outcomes of Iron Sucrose Treatment

Study TypePopulationKey Findings
Phase IV StudyAdults with IDAHb increase: 3.29 g/dL (women), 4.58 g/dL (men); 70% correction rate
Randomized Controlled TrialPregnant womenSafer than standard therapy; no significant adverse events reported
Comparative StudyPatients with IBDImproved ferritin levels and Hb; reduced ESA requirements

3. Safety Profile

Iron saccharate is noted for its favorable safety profile compared to older parenteral iron formulations like high-molecular-weight iron dextran, which had higher rates of serious allergic reactions. The incidence of anaphylaxis with iron sucrose is significantly lower (0.002%) compared to other preparations .

  • Adverse Effects : Common side effects include mild allergic reactions, but serious adverse events are rare. A case report highlighted an anaphylactic reaction in a patient receiving iron sucrose, emphasizing the need for monitoring during administration .

4. Pharmacological Activities

Beyond its primary use as an iron supplement, research indicates that iron saccharate may possess additional pharmacological properties:

  • Antioxidant Activity : Iron complexes have been studied for their potential antioxidant effects, which could further benefit patients by mitigating oxidative stress associated with inflammation and chronic diseases .
  • Impact on Erythropoiesis : Studies suggest that a significant portion of administered iron is utilized for erythropoiesis (70-97%), underscoring its effectiveness in promoting red blood cell production .

5. Case Studies and Research Findings

Several case studies have further elucidated the benefits and risks associated with iron saccharate treatment:

  • A study involving patients with chronic kidney disease demonstrated significant improvements in hemoglobin levels and overall quality of life when treated with intravenous iron sucrose compared to oral alternatives.
  • Another case highlighted the successful use of iron saccharate in pregnant women experiencing severe anemia, showcasing its safety and efficacy during pregnancy .

Q & A

Q. What are the standard methodologies for synthesizing and characterizing iron saccharate in experimental settings?

Iron saccharate synthesis typically involves controlled hydrolysis of ferric salts in the presence of saccharides under alkaline conditions. Characterization methods include UV-Vis spectroscopy (to confirm ligand coordination), FTIR (to identify saccharate binding), and ICP-MS for iron quantification. Reproducibility requires strict control of pH, temperature, and stoichiometric ratios . For validation, X-ray diffraction (XRD) and dynamic light scattering (DLS) are used to assess crystallinity and colloidal stability, respectively.

Q. How do animal models (e.g., rodents) inform pharmacokinetic and toxicity studies of iron saccharate?

Rodent models, such as Wistar rats, are commonly used to study iron saccharate’s biodistribution and toxicity. Subacute (0.2 mg/kg) and subchronic (0.1 mg/kg) intraperitoneal doses over 2–4 weeks induce measurable iron overload, as shown by elevated serum transferrin saturation and liver iron burden . Key endpoints include hematological indices (e.g., leukocytosis), oxidative stress markers (e.g., lipid peroxidation), and histopathological analysis of liver/kidney tissues.

Q. What analytical techniques are critical for assessing iron saccharate’s stability in physiological buffers?

Stability studies require HPLC for saccharate degradation profiling, cyclic voltammetry to monitor redox activity, and spectrophotometric assays (e.g., Ferrozine) for free iron quantification. Accelerated stability testing under varying pH (4–8) and temperature (25–37°C) conditions is recommended to simulate in vivo environments .

Advanced Research Questions

Q. What molecular mechanisms explain iron saccharate’s dual role in erythropoiesis and acute-phase inflammatory responses?

Iron saccharate enhances erythropoiesis by replenishing iron stores for hemoglobin synthesis but also triggers acute-phase reactions via hepatic hepcidin suppression, leading to increased serum iron bioavailability. Concurrently, elevated interleukin-6 (IL-6) and C-reactive protein (CRP) levels indicate inflammatory pathways activated by iron-induced oxidative stress . Conflicting data on these dual effects may arise from differences in dosing regimens or model-specific immune responses .

Q. How can contradictions in oxidative stress outcomes between in vitro and in vivo studies be resolved?

In vitro studies often report pronounced oxidative stress (e.g., ROS generation in hepatocyte cultures), while in vivo models show compensatory mechanisms (e.g., upregulated antioxidant enzymes like superoxide dismutase). Methodological adjustments, such as co-administering antioxidants (e.g., N-acetylcysteine) in vivo or using physiologically relevant iron concentrations in vitro, can reconcile discrepancies .

Q. What experimental designs optimize the detection of iron saccharate’s impact on energy metabolism?

Metabolomic profiling (via GC-MS or LC-MS) of liver tissue can reveal glycolysis upregulation and impaired lactate clearance, as observed in rat models. Pairing this with isotopic tracing (e.g., ¹³C-glucose) clarifies metabolic flux changes. Control groups should include chelator-treated cohorts (e.g., deferoxamine) to isolate iron-specific effects .

Q. How do variations in saccharate ligand structure influence iron saccharate’s bioavailability and toxicity?

Comparative studies using saccharate analogs (e.g., gluconate vs. sucrose-derived ligands) reveal that smaller ligands enhance iron release rates, increasing toxicity risks. Structural analysis (via NMR or crystallography) and in vitro Caco-2 cell absorption assays are critical for correlating ligand properties with bioavailability .

Data Contradiction and Synthesis

Q. Why do studies report divergent thresholds for iron saccharate-induced hepatotoxicity?

Discrepancies arise from differences in exposure duration, species-specific detoxification pathways, and baseline iron status. For example, rats with pre-existing hepatic steatosis exhibit lower toxicity thresholds. Meta-analyses using standardized dosing (mg Fe/kg/day) and harmonized histopathology criteria are recommended .

Q. What statistical approaches address variability in iron saccharate’s hematological effects across studies?

Multivariate regression models adjusting for covariates (e.g., baseline hemoglobin, renal function) can isolate treatment effects. Cluster analysis may identify subpopulations with heightened susceptibility (e.g., anemia of chronic disease vs. iron-deficiency anemia) .

Methodological Guidelines

Q. How should researchers design dose-response studies for iron saccharate to ensure translational relevance?

Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to align rodent dosing with human-equivalent levels (e.g., allometric scaling). Include both therapeutic (e.g., 1–2 mg Fe/kg) and supra-therapeutic doses to capture safety margins .

Q. Notes

  • Avoid consumer-oriented platforms (e.g., ) per reliability guidelines.
  • Advanced questions emphasize mechanistic and contradiction-resolution approaches, aligning with , and 13.
  • Methodological rigor (e.g., PK-PD modeling, metabolomics) is prioritized to address research depth requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iron(II) (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate
Reactant of Route 2
Iron(II) (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.